Domiphen bromide (CAS 538-71-6) is a specialized quaternary ammonium compound (QAC) characterized by a dodecyl chain and a unique dimethyl(2-phenoxyethyl)ammonium headgroup. In industrial and pharmaceutical procurement, it is primarily sourced as a high-efficiency cationic surfactant, a broad-spectrum antimicrobial preservative, and a versatile phase-transfer catalyst. Unlike simpler aliphatic QACs, the presence of the bulky phenoxyethyl group significantly alters its lipophilicity, micellar thermodynamics, and interaction with microbial membranes [1]. This structural distinction makes domiphen bromide a critical raw material for advanced antibiofilm formulations, low-irritation micellar solubilization systems, and complex biphasic organic syntheses where standard surfactants fail to provide adequate performance or stability [2].
Substituting domiphen bromide with generic, high-volume QACs such as benzalkonium chloride (BAC) or cetylpyridinium chloride (CPC) often compromises formulation efficacy and process efficiency. Generic aliphatic QACs lack the aromatic phenoxyethyl moiety, resulting in higher critical micelle concentrations (CMCs) and stronger electrostatic repulsion between headgroups [1]. Consequently, formulators must use higher surfactant loads to achieve the same solubilizing effect, which increases the risk of mucosal irritation and formulation instability. Furthermore, standard QACs do not exhibit the specific synergistic potentiation seen with domiphen bromide in overcoming antimicrobial tolerance, nor do they possess the dual-stage micellization behavior required for concentration-responsive nanocarrier design [2]. For applications demanding precise thermodynamic control or antibiofilm synergy, generic substitution is not a viable procurement strategy.
Domiphen bromide features a bulky 2-phenoxyethyl headgroup that folds back onto the micellar surface, shielding the charged nitrogen and reducing electrostatic repulsion. This structural advantage results in a significantly lower Critical Micelle Concentration (CMC) and a more negative Gibbs free energy of micellization compared to standard alkyl QACs like dodecyltrimethylammonium bromide (DTAB)[1]. Conductivity and fluorescence measurements confirm that micelle formation is energetically and entropically more favorable for domiphen bromide.
| Evidence Dimension | Critical Micelle Concentration (CMC) and Gibbs Free Energy |
| Target Compound Data | Lower CMC (~1.5 mM) with highly negative Gibbs free energy of micellization. |
| Comparator Or Baseline | DTAB (Higher CMC, less favorable thermodynamics). |
| Quantified Difference | Domiphen bromide forms stable micelles at significantly lower concentrations than DTAB due to reduced headgroup repulsion. |
| Conditions | Aqueous solution, evaluated via conductivity and steady-state fluorescence quenching. |
Allows formulators to achieve stable micellar solubilization at lower surfactant concentrations, reducing potential toxicity and material costs in pharmaceutical products.
In combination therapies, domiphen bromide acts as a potent synergistic adjuvant. When combined with miconazole (MCZ), domiphen bromide reduced viable Candida biofilm cells by 1,000-fold compared to MCZ monotherapy[1]. Furthermore, in experimental evolution studies over 11 cycles against Gram-positive pathogens, the domiphen bromide/miconazole combination showed an absence of strong resistance development, outperforming combinations that utilized benzalkonium chloride (BAC) as the QAC component [2].
| Evidence Dimension | Biofilm Viable Cell Reduction and Resistance Evolution |
| Target Compound Data | Domiphen Bromide + Miconazole (1,000-fold reduction in viable biofilm cells; no resistance over 11 cycles). |
| Comparator Or Baseline | Miconazole monotherapy / Benzalkonium Chloride combinations. |
| Quantified Difference | 1,000-fold superior biofilm eradication vs. monotherapy, with a superior resistance-proof profile compared to BAC combinations. |
| Conditions | In vitro biofilm assays and 11-cycle experimental evolution in liquid culture. |
Essential for developing advanced topical anti-infectives and oral rinses that must overcome antimicrobial tolerance and biofilm-associated resistance.
Unlike typical single-CMC surfactants, domiphen bromide exhibits two distinct critical micelle concentrations (cmc1 at ~1.5 mM and cmc2 at ~2.7 mM in water without added electrolytes). This dual-CMC behavior is driven by the conformational flexibility of the phenoxyethyl group, which shifts from a right-angle to an acute-angle conformer, allowing the formation of two different micellar architectures depending on concentration[1].
| Evidence Dimension | Number of Critical Micelle Concentrations |
| Target Compound Data | Two distinct CMCs (cmc1 = 1.5 mM, cmc2/cmc1 ratio = 1.8). |
| Comparator Or Baseline | Standard aliphatic QACs (Single CMC). |
| Quantified Difference | Presence of a secondary micellization threshold (cmc2) at 1.8x the primary CMC. |
| Conditions | UV spectroscopic and conformational analysis in aqueous solutions at 25 °C. |
Enables stepwise solubilization and the engineering of complex, concentration-responsive nanocarriers or phase-transfer systems that cannot be achieved with standard surfactants.
Domiphen bromide is the optimal choice for formulating topical creams, wound dressings, and oral rinses targeting multidrug-resistant biofilms. Its proven ability to act as a synergistic potentiator for imidazoles (e.g., miconazole), reducing viable biofilm cells by 1,000-fold without inducing resistance, makes it vastly superior to standard benzalkonium chloride in advanced anti-infective formulations [1].
Due to its highly favorable thermodynamics and lower Critical Micelle Concentration (CMC) compared to standard aliphatic QACs like DTAB, domiphen bromide is ideal for solubilizing hydrophobic active pharmaceutical ingredients (APIs). Formulators can achieve stable micellar solutions at lower total surfactant concentrations, thereby minimizing mucosal irritation and improving patient compliance [2].
The unique dual-CMC behavior of domiphen bromide, driven by the conformational flexibility of its phenoxyethyl group, allows for the design of smart, concentration-responsive nanocarriers. This property is highly valuable in advanced drug delivery systems and complex biphasic formulations where stepwise micellization and structural transitions are required [3].
Irritant